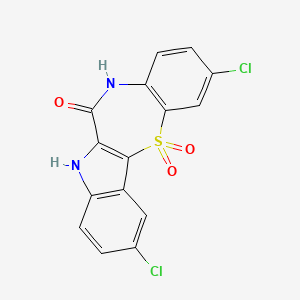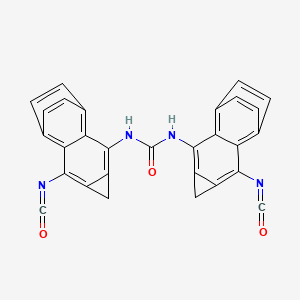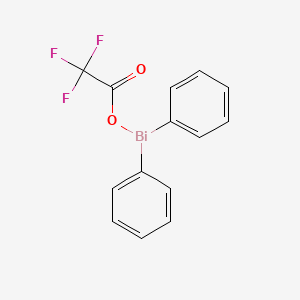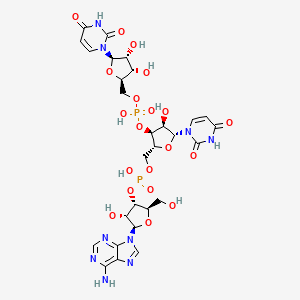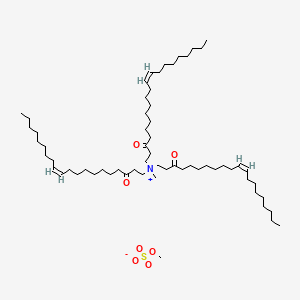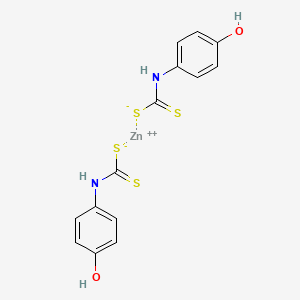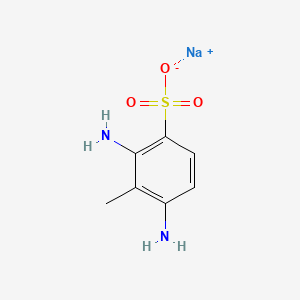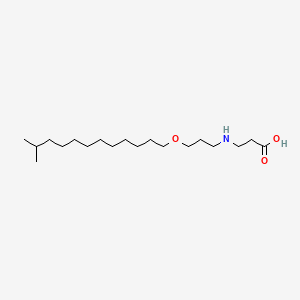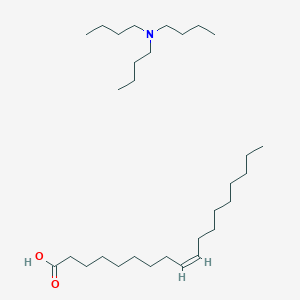
Einecs 289-507-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with tributylamine (1:1), typically involves the reaction of oleic acid with tributylamine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process may include steps such as mixing, heating, and distillation to achieve the desired product quality. The use of automated systems and quality control measures ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oleic acid, compound with tributylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Oleic acid, compound with tributylamine (1:1), has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activities and potential therapeutic applications.
Medicine: Research explores its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of oleic acid, compound with tributylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, altering membrane properties, or modulating enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with various applications in food, cosmetics, and pharmaceuticals.
Tributylamine: An organic compound used as a catalyst, solvent, and intermediate in chemical synthesis.
Uniqueness
Oleic acid, compound with tributylamine (1:1), is unique due to its combined properties of both oleic acid and tributylamine. This combination enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
By understanding the properties, preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers and industry professionals can leverage the potential of Einecs 289-507-8 in their respective fields.
Propriétés
Numéro CAS |
89560-81-6 |
|---|---|
Formule moléculaire |
C30H61NO2 |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
N,N-dibutylbutan-1-amine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7-10-13(11-8-5-2)12-9-6-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-12H2,1-3H3/b10-9-; |
Clé InChI |
PHFYGNBGKAPJBV-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
Numéros CAS associés |
89560-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




